(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
Description
Properties
IUPAC Name |
(5-bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2S/c14-11-5-10(8-19-11)7-18-13(17)2-1-9-3-4-16-12(15)6-9/h1-6,8H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBOEGMMMSUITO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)OCC2=CSC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)OCC2=CSC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is an ester derivative comprising two primary subunits:
- (5-Bromothiophen-3-yl)methanol : A brominated thiophene alcohol serving as the ester’s alcohol component.
- (E)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid : A chloropyridine-substituted α,β-unsaturated carboxylic acid.
The synthesis requires:
- Bromination of thiophene derivatives.
- Stereoselective formation of the (E)-configured α,β-unsaturated acid.
- Esterification under mild conditions to preserve stereochemistry.
Synthesis of (5-Bromothiophen-3-yl)methanol
Direct Bromination of Thiophene Derivatives
Bromination at the 5-position of thiophene is achieved via electrophilic aromatic substitution (EAS). Key methods include:
Bromine in Carbon Tetrachloride
Thiophene undergoes bromination with Br₂ in CCl₄ at 0–25°C, yielding 2,5-dibromothiophene. Subsequent regioselective debromination using Zn/HOAc selectively removes the 2-bromo substituent, yielding 5-bromothiophene.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Br₂ (1.1 eq) | CCl₄ | 0°C → 25°C | 72% |
| Zn (2 eq) | HOAc | Reflux | 68% |
N-Bromosuccinimide (NBS) with Radical Initiators
NBS with benzoyl peroxide (BPO) in CCl₄ selectively brominates thiophene at the 5-position under radical conditions.
Optimization Data :
| Initiator | Time (h) | Yield |
|---|---|---|
| BPO (0.1 eq) | 4 | 85% |
| AIBN (0.05 eq) | 6 | 78% |
Hydroxymethylation of 5-Bromothiophene
The methanol subunit is introduced via Friedel–Crafts hydroxymethylation using paraformaldehyde and BF₃·Et₂O.
Procedure :
5-Bromothiophene (1 eq), paraformaldehyde (1.2 eq), and BF₃·Et₂O (1.5 eq) in DCM at 0°C for 2 h, followed by quenching with NaHCO₃.
Yield : 63% after silica gel chromatography.
Synthesis of (E)-3-(2-Chloropyridin-4-yl)prop-2-enoic Acid
Esterification of the Components
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for esterification:
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenoate linker can be reduced to form the corresponding alkane.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both thiophene and pyridine rings makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Methyl 3-(2-cyano-2-ethoxycarbonyl-3-phenylcyclopropyl)prop-2-enoate ()
This compound (C₁₇H₁₇NO₄) shares a propenoate ester backbone but differs in substituents: a cyclopropane ring with phenyl, cyano, and ethoxycarbonyl groups replaces the bromothiophene and chloropyridine moieties. Key comparisons include:
Electronic Effects :
- The cyano group in introduces steric and electronic conflicts, shortening adjacent cyclopropane bonds (C1–C2/C1–C3: 1.528–1.556 Å vs. normal 1.497 Å) . Similar distortions may occur in the target compound due to bromine’s bulk and electronegativity.
Pyridine Derivatives ()
The 2-chloropyridine group in the target compound aligns with derivatives cataloged in , such as 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine. Key differences include:
Computational and Analytical Tools
Both compounds rely on crystallographic software for structural validation:
- Refinement : SHELXL is widely used for small-molecule refinement, ensuring accurate bond-length and angle calculations.
- Visualization : ORTEP and WinGX enable anisotropic displacement ellipsoid modeling, critical for analyzing steric effects in the target compound’s bromothiophene and chloropyridine groups.
Biological Activity
The compound (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a bromothiophene moiety linked to a chloropyridine via a prop-2-enoate group. Its molecular formula is . The presence of halogen substituents (bromine and chlorine) is significant as these groups often enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including:
- Antitumor Activity : Many brominated thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the chloropyridine moiety may enhance this activity through synergistic effects.
- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activities, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be attributed to the modulation of inflammatory pathways at the cellular level.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and enhances interaction with biological targets. |
| Chlorine Substitution | Modulates electronic properties, potentially increasing binding affinity to receptors. |
| Prop-2-enoate Linkage | Contributes to the overall stability and reactivity of the compound. |
Case Studies and Research Findings
-
Antitumor Activity in Breast Cancer Cells :
A study demonstrated that brominated thiophene derivatives showed significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with standard chemotherapeutics exhibited a synergistic effect, enhancing overall efficacy while reducing side effects . -
Antimicrobial Testing :
Research on related compounds indicated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity . -
Inflammation Modulation :
In vitro studies have shown that certain thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Q & A
Q. Advanced
- X-ray crystallography : In analogs like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, the bromine atom introduces torsional strain, forcing a non-planar conformation between aromatic rings .
- Electron-withdrawing effects : Chlorine on pyridine increases electrophilicity of the α,β-unsaturated ester, enhancing reactivity toward thiol nucleophiles in biochemical assays .
What experimental design considerations mitigate limitations in pollution or degradation studies for halogenated compounds?
Q. Advanced
- Sample stabilization : Use continuous cooling to slow organic degradation during long-term spectral analysis (e.g., HSI data collection) .
- Matrix complexity : Spiking environmental samples with isotopically labeled analogs controls for matrix interference in LC-MS quantification.
Notes
- Structural analogs and methodologies are derived from peer-reviewed sources (e.g., Acta Crystallographica, Tetrahedron).
- Computational and experimental data should be validated through iterative hypothesis testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
